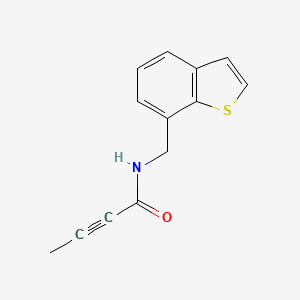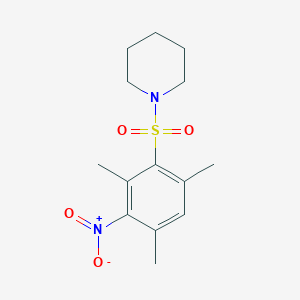
1-((2,4,6-Trimethyl-3-nitrophenyl)sulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-((2,4,6-Trimethyl-3-nitrophenyl)sulfonyl)piperidine” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . Attached to this ring is a sulfonyl group bonded to a 2,4,6-trimethyl-3-nitrophenyl group. The presence of nitro, methyl, and sulfonyl groups can significantly influence the compound’s reactivity and properties.
Molecular Structure Analysis
The molecule likely has a complex three-dimensional structure due to the sp3 hybridization of the piperidine ring . The presence of the nitro, sulfonyl, and methyl groups can also influence the overall shape and electronic distribution of the molecule.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The nitro group is electron-withdrawing, which can make the phenyl ring more susceptible to electrophilic aromatic substitution. The sulfonyl group can participate in various substitution and elimination reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar nitro and sulfonyl groups could enhance its solubility in polar solvents. The pKa of the compound, which indicates its acidity, would be influenced by the electron-withdrawing nitro group .
Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Molecules
Piperidine derivatives are pivotal in the synthesis of biologically active molecules. They serve as key intermediates in the construction of complex pharmaceuticals due to their versatile chemical structure. The sulfonyl and nitro groups in “1-((2,4,6-Trimethyl-3-nitrophenyl)sulfonyl)piperidine” can undergo various chemical reactions, enabling the synthesis of a diverse range of therapeutic agents .
Development of CNS Drugs
The central nervous system (CNS) drug development often utilizes piperidine derivatives as they can cross the blood-brain barrier. The structural features of “1-((2,4,6-Trimethyl-3-nitrophenyl)sulfonyl)piperidine” may be optimized to target specific neurological pathways, potentially leading to new treatments for disorders such as Alzheimer’s and Parkinson’s .
Anti-Inflammatory Agents
Piperidine derivatives have been explored for their anti-inflammatory properties. The compound could be used to develop new anti-inflammatory agents that modulate the body’s inflammatory response, providing relief from conditions like arthritis and asthma .
Antimicrobial Activity
Research into antimicrobial agents often includes piperidine derivatives due to their potential to disrupt bacterial cell processes. “1-((2,4,6-Trimethyl-3-nitrophenyl)sulfonyl)piperidine” might be used to create new antibiotics that combat resistant strains of bacteria .
Cancer Research
In cancer research, piperidine derivatives are valuable for designing drugs that can interfere with the replication of cancer cells. The compound’s structure could be tailored to inhibit specific enzymes or receptors involved in cancer cell proliferation .
Chemical Biology Probes
Piperidine derivatives can act as chemical probes in biological systems, helping to elucidate the function of enzymes and receptors. “1-((2,4,6-Trimethyl-3-nitrophenyl)sulfonyl)piperidine” could be modified to bind selectively to proteins, aiding in the study of disease mechanisms and the identification of therapeutic targets .
Each of these applications involves complex experimental procedures and optimization of the compound’s chemical structure to achieve the desired biological activity. The versatility of piperidine derivatives makes them a significant focus of research in the quest to develop new and effective pharmaceutical agents. The compound “1-((2,4,6-Trimethyl-3-nitrophenyl)sulfonyl)piperidine” holds promise for contributing to advancements in these areas due to its unique chemical properties.
Catalysis in Organic Synthesis
Piperidine derivatives are known to act as catalysts in various organic synthesis reactions. The sulfonyl group in “1-((2,4,6-Trimethyl-3-nitrophenyl)sulfonyl)piperidine” can serve as a leaving group in nucleophilic substitution reactions, which is a fundamental step in synthesizing many organic compounds. This property can be harnessed to develop new catalytic processes that are more efficient and environmentally friendly .
Material Science
The nitro group of “1-((2,4,6-Trimethyl-3-nitrophenyl)sulfonyl)piperidine” can participate in the formation of polymers and other materials with novel properties. Researchers in material science may explore this compound as a monomer in polymerization reactions to create materials with specific characteristics such as increased strength, flexibility, or chemical resistance .
Mecanismo De Acción
Propiedades
IUPAC Name |
1-(2,4,6-trimethyl-3-nitrophenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-10-9-11(2)14(12(3)13(10)16(17)18)21(19,20)15-7-5-4-6-8-15/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHCTPHTDBKVIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1[N+](=O)[O-])C)S(=O)(=O)N2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,4,6-Trimethyl-3-nitrophenyl)sulfonyl)piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-fluorophenyl)-1-[2-(2-methoxyanilino)-2-oxoethyl]-N,N,5-trimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2449288.png)
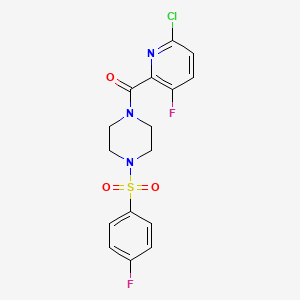
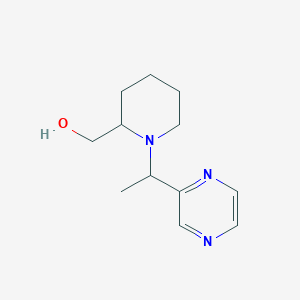
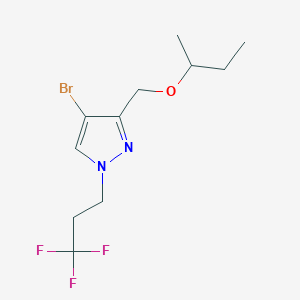
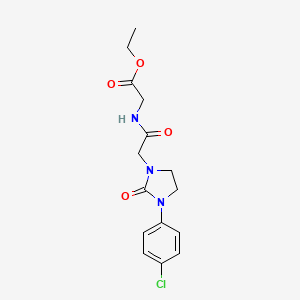
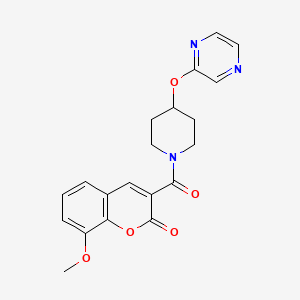
![5-[(2-Ethyl-6-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2449299.png)
![2-[(3,5-Difluorophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate](/img/structure/B2449301.png)
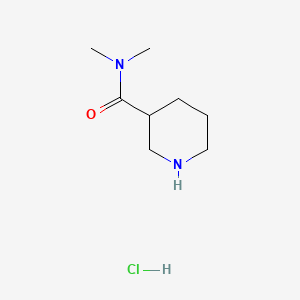
![5-Methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2449305.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide](/img/structure/B2449306.png)
